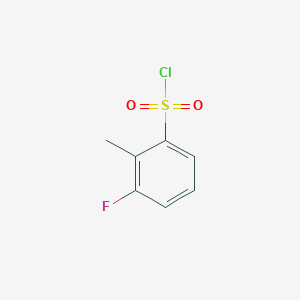3-Fluoro-2-methylbenzenesulfonylchloride
CAS No.: 875166-92-0
Cat. No.: VC2294637
Molecular Formula: C7H6ClFO2S
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 875166-92-0 |
|---|---|
| Molecular Formula | C7H6ClFO2S |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 3-fluoro-2-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3 |
| Standard InChI Key | WKJLXHQGXSWSCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1S(=O)(=O)Cl)F |
| Canonical SMILES | CC1=C(C=CC=C1S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Nomenclature
3-Fluoro-2-methylbenzenesulfonylchloride is an aromatic compound with a benzene core substituted with three functional groups: a fluorine atom at position 3, a methyl group at position 2, and a sulfonyl chloride group at position 1. The compound is known by several synonyms, which are used interchangeably in scientific literature.
Identification Information
The compound is precisely identified through various chemical identifiers as shown in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-fluoro-2-methylbenzenesulfonyl chloride |
| Common Name | 3-Fluoro-2-methylbenzenesulfonylchloride |
| CAS Registry Number | 875166-92-0 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| PubChem CID | 24820485 |
| EC Number | 820-340-0 |
| InChI | InChI=1/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3 |
| InChIKey | WKJLXHQGXSWSCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1S(=O)(=O)Cl)F |
The compound exists among a family of related benzenesulfonyl chloride derivatives, distinguished by the specific pattern of substitution on the benzene ring .
Physical Properties
3-Fluoro-2-methylbenzenesulfonylchloride possesses distinct physical properties that influence its handling, storage, and applications in various chemical processes.
Thermodynamic Properties
The thermodynamic properties of 3-Fluoro-2-methylbenzenesulfonylchloride are crucial for understanding its behavior under various conditions:
| Property | Value | Note |
|---|---|---|
| Density | 1.423±0.06 g/cm³ | Predicted value |
| Boiling Point | 265.3±28.0 °C | Predicted value |
| Flash Point | 114.3 °C | Experimental |
| Vapor Pressure | 0.0151 mmHg | At 25 °C |
| Refractive Index | 1.528 | - |
These thermodynamic parameters indicate the compound's relatively high boiling point and low vapor pressure, which are characteristic of molecules with significant intermolecular forces .
Chemical Structure and Reactivity
The chemical structure of 3-Fluoro-2-methylbenzenesulfonylchloride significantly influences its reactivity and behavior in chemical reactions.
Structural Features
The compound's structure consists of a benzene ring with three key substituents:
-
A sulfonyl chloride group (-SO₂Cl) at position 1
-
A methyl group (-CH₃) at position 2
-
A fluorine atom at position 3
This specific arrangement of substituents contributes to the compound's reactivity profile and influences its applications in organic synthesis .
Reactivity Patterns
The reactivity of 3-Fluoro-2-methylbenzenesulfonylchloride is primarily dominated by the sulfonyl chloride group, which is highly reactive toward nucleophiles. The sulfonyl chloride functionality is electrophilic due to the electron-withdrawing nature of the SO₂ group, making it susceptible to nucleophilic attack. The presence of the fluorine atom and methyl group further modulates this reactivity through electronic and steric effects.
Key reactivity patterns include:
-
Nucleophilic substitution reactions at the sulfonyl chloride group
-
Formation of sulfonamides when reacting with amines
-
Formation of sulfonate esters when reacting with alcohols
-
Hydrolysis in the presence of water to form the corresponding sulfonic acid
These reactions form the basis for the compound's utility in organic synthesis and pharmaceutical applications .
Applications and Uses
3-Fluoro-2-methylbenzenesulfonylchloride serves as a versatile intermediate in various chemical processes.
Synthetic Applications
The compound functions primarily as:
-
A building block in organic synthesis, particularly for creating sulfonamide derivatives
-
An intermediate in pharmaceutical synthesis
-
A reagent for introducing sulfonyl groups into organic molecules
-
A precursor for preparing sulfonate esters, which serve as leaving groups in various organic reactions
The electrophilic nature of the sulfonyl chloride group makes it valuable for forming covalent bonds with nucleophilic functional groups in target molecules.
Analytical Characterization
3-Fluoro-2-methylbenzenesulfonylchloride can be characterized through various analytical techniques.
Spectroscopic Methods
Common spectroscopic methods for identification and purity assessment include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation
-
Infrared (IR) spectroscopy - particularly useful for identifying the characteristic S=O stretching vibrations of the sulfonyl group
-
Mass Spectrometry (MS) - for determination of molecular weight and fragmentation pattern
-
UV-Visible spectroscopy - for quantitative analysis in solution
These analytical methods provide complementary information about the compound's structure and purity .
Comparison with Related Compounds
Comparing 3-Fluoro-2-methylbenzenesulfonylchloride with structurally similar compounds provides insights into structure-property relationships.
Structural Analogs
The following table compares 3-Fluoro-2-methylbenzenesulfonylchloride with related benzenesulfonyl chloride derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 3-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | Reference compound |
| 3-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | Methyl group at position 4 instead of position 2 |
| 4-Chloro-3-fluoro-2-methylbenzenesulfonyl chloride | C₇H₅Cl₂FO₂S | 243.09 | Additional chlorine at position 4 |
| 3-Fluoro-4-methoxy-2-methylbenzenesulfonyl chloride | C₈H₈ClFO₃S | 238.67 | Methoxy group at position 4 instead of hydrogen |
These structural variations lead to differences in reactivity, physical properties, and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume